4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
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Overview
Description
4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields such as dyeing, biological staining, and as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-sulfonaphthalen-1-amine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-amino-3-hydroxynaphthalene-1-sulfonic acid under alkaline conditions to form the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a dye in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid primarily involves its interaction with biological molecules through its azo group. The compound can form stable complexes with proteins and nucleic acids, leading to changes in their structure and function. This interaction is often exploited in biological staining and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Known for its use in the synthesis of azo dyes and as a reagent in chemical reactions.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the preparation of naphthalenesulfonic acid derivatives and as a probe in fluorescence assays.
Uniqueness
4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is unique due to its dual sulfonic acid groups and azo linkage, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with biological molecules makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
64755-28-8 |
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Molecular Formula |
C20H15N3O6S2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-amino-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H15N3O6S2/c21-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)23-22-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16/h1-11H,21H2,(H,24,25,26)(H,27,28,29) |
InChI Key |
PGSDPNRURLXCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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